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Compound of Interest

Compound Name: (2-Chloroethyl)benzene

Cat. No.: B074947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (2-
Chloroethyl)benzene, a valuable intermediate in organic synthesis. The featured method is

the chlorination of 2-phenylethanol using thionyl chloride, a reliable and high-yielding route.

Introduction
(2-Chloroethyl)benzene is a key building block in the synthesis of various pharmaceuticals

and other fine chemicals. Its bifunctional nature, possessing both a reactive chloro group and

an aromatic ring, allows for a wide range of subsequent chemical transformations. This protocol

details a robust and scalable laboratory procedure for its preparation from commercially

available starting materials.

Data Presentation
The physical and spectroscopic properties of the starting material and the final product are

summarized in the table below for easy reference.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL at
25°C)

Refractive
Index
(n20/D)

2-

Phenylethano

l

C₈H₁₀O 122.16 219-221 1.02 1.532

(2-

Chloroethyl)b

enzene

C₈H₉Cl 140.61
82-84 / 16

mmHg[1]
1.069[1] 1.53[1]

Experimental Protocol
This protocol describes the synthesis of (2-Chloroethyl)benzene from 2-phenylethanol and

thionyl chloride.[2]

Materials:

2-Phenylethanol

Thionyl chloride (SOCl₂)

Pyridine (anhydrous)

Diethyl ether (anhydrous)

5% Hydrochloric acid (HCl) solution

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottomed flask
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Dropping funnel

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Magnetic stirrer and stir bar

Ice-water bath

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stir bar, dropping

funnel, and a reflux condenser fitted with a drying tube, dissolve 2-phenylethanol (e.g., 12.2

g, 0.1 mol) in anhydrous diethyl ether (100 mL).[2]

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[2]

Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol)

dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. It is

crucial to maintain the internal temperature below 10 °C during the addition.[2]

Addition of Pyridine: Following the complete addition of thionyl chloride, add anhydrous

pyridine (e.g., 8.7 g, 8.9 mL, 0.11 mol) dropwise, ensuring the temperature remains below 10

°C. The formation of a precipitate (pyridinium hydrochloride) will be observed.[2]

Reaction: After the addition of pyridine is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice

bath and cautiously add cold water (50 mL) to quench the excess thionyl chloride.[2]
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Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the

organic layer sequentially with 5% HCl solution (2 x 50 mL) to remove pyridine, followed by

water (50 mL), saturated NaHCO₃ solution (50 mL) to neutralize any residual acid, and finally

with brine (50 mL).[2]

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.

Purification: The crude (2-Chloroethyl)benzene can be purified by vacuum distillation to

yield the final product.[3][4]

Characterization of (2-Chloroethyl)benzene:

¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.66 (t, 2H, -CH₂Cl), 3.03 (t, 2H, Ar-CH₂-).[5]

¹³C NMR (CDCl₃): δ 139.0, 128.8, 128.6, 126.9, 45.2, 39.5.

IR (neat): Characteristic peaks around 3085, 3062, 3028 cm⁻¹ (aromatic C-H stretch), 2958,

2875 cm⁻¹ (aliphatic C-H stretch), 1496, 1454 cm⁻¹ (aromatic C=C stretch), and a strong

band around 725 cm⁻¹ (C-Cl stretch).
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Caption: Workflow for the synthesis of (2-Chloroethyl)benzene.

Reaction Mechanism
The reaction of 2-phenylethanol with thionyl chloride in the presence of pyridine proceeds

through a nucleophilic substitution mechanism.
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Caption: Simplified reaction mechanism for the chlorination of 2-phenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of (2-Chloroethyl)benzene: An Application
Note and Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074947#experimental-protocol-for-the-synthesis-of-2-
chloroethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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